molecular formula C5H5BrN2S B11894810 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole

2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole

Cat. No.: B11894810
M. Wt: 205.08 g/mol
InChI Key: GJDVVIHDJDOODN-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common approach for the assembly of the imidazo[2,1-b]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . For 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole, the reaction involves the use of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction typically occurs under mild conditions, with the product forming upon heating the reagent mixture in benzene for 2-4 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form more complex derivatives or reduction to modify its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild to moderate conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b]thiazole derivatives, while oxidation and reduction reactions can lead to the formation of more complex or modified compounds.

Scientific Research Applications

2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, antimicrobial, and antibacterial activities.

    Industry: Used as a catalyst in asymmetric synthesis and other chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with biological macromolecules. For example, it can bind to DNA and proteins, affecting their function and leading to various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole can be compared with other similar compounds, such as:

    Levamisole: A well-known anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

These compounds share the imidazo[2,1-b]thiazole scaffold but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C5H5BrN2S

Molecular Weight

205.08 g/mol

IUPAC Name

2-bromo-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C5H5BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h3H,1-2H2

InChI Key

GJDVVIHDJDOODN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(SC2=N1)Br

Origin of Product

United States

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